molecular formula C7H16ClNO B3053601 3-Aminoheptan-2-one hydrochloride CAS No. 5467-73-2

3-Aminoheptan-2-one hydrochloride

Cat. No.: B3053601
CAS No.: 5467-73-2
M. Wt: 165.66 g/mol
InChI Key: HYDREVXISWHJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoheptan-2-one hydrochloride is an organic compound with the molecular formula C7H16ClNO It is a derivative of heptanone, where an amino group is attached to the second carbon atom, and the compound is in its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminoheptan-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminoheptane with a ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Aminoheptan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminoheptan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-aminoheptan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoheptan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base counterparts .

Properties

CAS No.

5467-73-2

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3-aminoheptan-2-one;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-3-4-5-7(8)6(2)9;/h7H,3-5,8H2,1-2H3;1H

InChI Key

HYDREVXISWHJAH-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C)N.Cl

Canonical SMILES

CCCCC(C(=O)C)N.Cl

sequence

X

Origin of Product

United States

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